N,N,N',N'-tetrabutylbutanediamide
Description
N,N,N',N'-Tetrabutylbutanediamide (IUPAC name: N,N,N′,N′-Tetrabutylsuccinamide) is a diamide derivative of succinic acid (butanedioic acid), where all four hydrogen atoms of the two amide groups are replaced by butyl chains. Its molecular formula is C₂₀H₄₀N₂O₂, with an average molecular mass of 340.552 g/mol and a monoisotopic mass of 340.30898 g/mol . This compound is structurally characterized by a four-carbon central chain (butanediamide) flanked by two tertiary amide groups, each substituted with two butyl groups. Key identifiers include:
- ChemSpider ID: 3764997
- Synonyms: N,N,N′,N′-Tetrabutylsuccinamide, N,N-dibutyl-N′,N′-dibutylbutane-1,4-diamide .
Properties
IUPAC Name |
N,N,N',N'-tetrabutylbutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N2O2/c1-5-9-15-21(16-10-6-2)19(23)13-14-20(24)22(17-11-7-3)18-12-8-4/h5-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZNIZWMUHWNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCC(=O)N(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404390 | |
| Record name | N,N,N',N'-tetrabutylbutanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14288-17-6 | |
| Record name | N,N,N',N'-tetrabutylbutanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetrabutylbutanediamide typically involves the reaction of butanediamine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine groups of butanediamine react with the butyl chloride to form the desired product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-tetrabutylbutanediamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetrabutylbutanediamide can undergo various chemical reactions, including:
Oxidation: The amide groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the amide groups can yield primary amines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Butanedicarboxylic acid derivatives.
Reduction: Butanediamine derivatives.
Substitution: Various substituted butanediamide derivatives.
Scientific Research Applications
N,N,N’,N’-tetrabutylbutanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetrabutylbutanediamide involves its interaction with various molecular targets. The amide groups can form hydrogen bonds with biological molecules, influencing their stability and function. The butyl groups provide hydrophobic interactions, which can affect the solubility and bioavailability of the compound.
Comparison with Similar Compounds
N,N,N',N'-Tetrabutylhexanediamide
- Molecular Formula : C₂₂H₄₄N₂O₂
- Average Mass : 368.606 g/mol
- Monoisotopic Mass: 368.34028 g/mol
- ChemSpider ID : 2206845
- Synonyms: Hexanedioic acid bis-dibutylamide, N,N,N′,N′-Tetrabutyladipicamide .
Comparison :
- The central chain is extended by two carbons (hexanediamide vs. butanediamide), increasing molecular mass by ~28 g/mol.
N,N,N',N'-Tetrabutylpentanediamide
- Molecular Formula : C₂₁H₄₂N₂O₂
- Average Mass : 354.570 g/mol
- Monoisotopic Mass: 354.324 g/mol
- Synonyms: N,N,N',N′-Tetrabutylglutaramide, N,N-dibutyl-N′,N′-dibutylpentane-1,5-diamide .
Comparison :
N,N-Dibenzyl-N'-(4-tert-butylphenyl)butanediamide
Comparison :
- The aromatic substituents introduce π-π stacking capabilities, significantly altering electronic properties compared to purely aliphatic analogs.
- This compound exemplifies how substituent variation can tailor diamides for specific applications, such as catalysis or supramolecular chemistry .
Data Table: Structural and Molecular Properties
Research Implications and Limitations
- Structural Trends : Increasing the central chain length linearly elevates molecular mass and lipophilicity, which could impact solubility in polar solvents. However, experimental data on physical properties (e.g., melting points, logP) are absent in the provided evidence.
- Applications : Tetraalkylated diamides are often studied as extractants in nuclear waste treatment or ion-selective sensors. The tetrabutyl variants may offer advantages in stability and selectivity over methyl or ethyl analogs .
- Gaps in Data : The evidence lacks comparative studies on reactivity, toxicity, or industrial applications. Further research is needed to correlate structural features with functional performance.
Biological Activity
N,N,N',N'-tetrabutylbutanediamide (TBBDA) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity of TBBDA, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
TBBDA is a diamide with the following chemical structure:
- Chemical Formula : C_{14}H_{30}N_{2}O_{2}
- Molecular Weight : 258.4 g/mol
The presence of four butyl groups contributes to its lipophilicity, which may influence its interaction with biological membranes and enzymes.
TBBDA's biological activity can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to potentially inhibit certain metabolic pathways or modulate receptor activity.
2. Antimicrobial Activity
Recent studies have indicated that TBBDA exhibits antimicrobial properties. For instance, it has shown effectiveness against various strains of bacteria and fungi.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
These results suggest that TBBDA could be a candidate for developing new antimicrobial agents.
3. Cytotoxicity Studies
In vitro cytotoxicity assays have been performed using various cancer cell lines to evaluate the potential anticancer effects of TBBDA. The compound demonstrated dose-dependent cytotoxicity against several human cancer cell lines, including:
- HSC-2 (oral cancer)
- MCF-7 (breast cancer)
| Cell Line | IC50 (µM) |
|---|---|
| HSC-2 | 25 |
| MCF-7 | 30 |
These findings indicate that TBBDA may possess significant anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications.
Case Study 1: Inhibition of Nicotinamide N-Methyltransferase (NNMT)
A study investigated the inhibition of nicotinamide N-methyltransferase (NNMT) by TBBDA. NNMT is implicated in various metabolic disorders and cancers. The research revealed that TBBDA acts as a bisubstrate inhibitor, effectively reducing NNMT activity.
- Findings :
- TBBDA exhibited an IC50 value of 1.41 µM against NNMT.
- It was shown to inhibit cell proliferation in HSC-2 cell lines in a dose-dependent manner.
This case study underscores the potential of TBBDA as a therapeutic agent targeting metabolic pathways involved in cancer progression .
Case Study 2: Structure-Activity Relationship Analysis
A structure-activity relationship (SAR) analysis was conducted to understand how modifications to the TBBDA structure affect its biological activity. Through systematic variations in the butyl groups and amide linkages, researchers identified key structural features that enhance its inhibitory potency against NNMT.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
